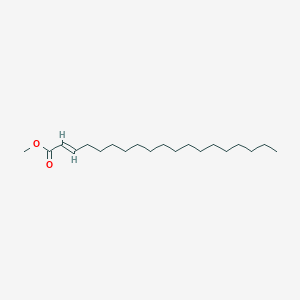

Methyl Nonadecenoate

Description

BenchChem offers high-quality Methyl Nonadecenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Nonadecenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (E)-nonadec-2-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+ |

InChI Key |

AYVPTAOSEQFSHG-VHEBQXMUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Methyl Nonadecenoate?

The following technical guide details the physical and chemical properties of Methyl Nonadecenoate , specifically focusing on the cis-10 isomer (Methyl cis-10-nonadecenoate) , which is the primary form utilized in lipidomics and drug development as a non-endogenous internal standard.

Executive Summary & Compound Identity

Methyl Nonadecenoate (specifically Methyl cis-10-nonadecenoate) is a fatty acid methyl ester (FAME) derived from the 19-carbon monounsaturated fatty acid, nonadecenoic acid.[1][2] It is critically important in analytical chemistry and lipidomics as a reference standard . Because odd-chain fatty acids are rare in mammalian biological matrices, this compound serves as an ideal internal standard for quantifying fatty acids in plasma, tissue, and cell culture samples via Gas Chromatography (GC) and Mass Spectrometry (MS).

Chemical Identity Table

| Property | Detail |

| IUPAC Name | Methyl (Z)-nonadec-10-enoate |

| Common Name | Methyl cis-10-nonadecenoate |

| CAS Registry Number | 19788-74-0 |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molecular Weight | 310.52 g/mol |

| SMILES | CCCCCCCC/C=C\CCCCCCCCC(=O)OC |

| InChI Key | HHJGGWUNSRWUFJ-KHPPLWFESA-N |

Physicochemical Properties

The physical behavior of Methyl Nonadecenoate is governed by its long hydrophobic chain and the "kink" introduced by the cis-double bond at the C10 position. This unsaturation significantly lowers its melting point compared to its saturated counterpart (Methyl Nonadecanoate, MP ~39°C).

Physical Constants

| Property | Value / Description | Note |

| Physical State | Liquid or Low-melting Solid | Typically liquid at room temperature (20-25°C) due to cis unsaturation. |

| Boiling Point | ~360–380 °C (Predicted) | Decomposes before boiling at atmospheric pressure; typically analyzed via GC. |

| Solubility | Soluble in Chloroform, Hexane, Methanol | Highly lipophilic; insoluble in water. |

| Density | ~0.87–0.89 g/cm³ (Predicted) | Similar to methyl oleate. |

| Lipophilicity (LogP) | ~8.1 (Predicted) | Indicates high affinity for cell membranes and organic solvents. |

| Flash Point | >110 °C | Combustible; requires standard laboratory safety precautions. |

Structural Characterization & Spectroscopic Data

Accurate identification of Methyl Nonadecenoate relies on specific fragmentation patterns and nuclear magnetic resonance signals that distinguish it from saturated analogs and other isomers.

Mass Spectrometry (GC-MS)

When analyzed via Electron Ionization (EI, 70 eV), Methyl Nonadecenoate exhibits a fragmentation pattern characteristic of monounsaturated FAMEs.

-

Molecular Ion ([M]⁺): m/z 310 (Distinct, often weak).

-

Base/Characteristic Peaks:

-

m/z 55, 69, 83: Hydrocarbon fragments typical of unsaturated chains (alkenyl series).

-

m/z 74: The McLafferty rearrangement ion (CH₂=C(OH)OCH₃)⁺, typically prominent in saturated FAMEs, is often less intense in unsaturated FAMEs but still present.

-

[M-31]⁺ (m/z 279): Loss of the methoxy group (-OCH₃).

-

[M-32]⁺ (m/z 278): Loss of methanol (typical in FAMEs).

-

Nuclear Magnetic Resonance (NMR)[7][8]

-

¹H NMR (CDCl₃):

-

δ 5.34 ppm (Multiplet, 2H): Vinylic protons (-CH=CH-), confirming unsaturation.

-

δ 3.66 ppm (Singlet, 3H): Methyl ester protons (-COOCH ₃).

-

δ 2.30 ppm (Triplet, 2H): α-Methylene protons (-CH ₂-COO-).

-

δ 2.00 ppm (Multiplet, 4H): Allylic protons (-CH ₂-CH=CH-CH ₂-).

-

Chemical Reactivity & Stability

Methyl Nonadecenoate combines the reactivity of an ester with that of an internal alkene.

Oxidation (Auto-oxidation)

The cis-double bond is susceptible to free-radical oxidation (peroxidation) upon exposure to air and light, leading to the formation of hydroperoxides and eventual cleavage into aldehydes.

-

Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Transesterification

In the presence of alcohols and acid/base catalysts, the methyl group can be exchanged. This is the basis of its synthesis but also a potential degradation pathway if stored in improper solvents (e.g., ethanol).

Hydrogenation

Catalytic hydrogenation (e.g., H₂/Pd-C) converts Methyl Nonadecenoate into Methyl Nonadecanoate (C19:0) , increasing the melting point to ~39°C.

Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Methylation

This protocol describes the conversion of free cis-10-nonadecenoic acid into its methyl ester form for use as a standard.

Reagents: cis-10-Nonadecenoic acid, Methanol (anhydrous), Sulfuric acid (H₂SO₄) or Boron Trifluoride (BF₃) in Methanol, Hexane.

-

Preparation: Dissolve 10 mg of cis-10-nonadecenoic acid in 1 mL of anhydrous methanol in a reaction vial.

-

Catalysis: Add 0.5 mL of 14% BF₃-methanol solution (or 2% H₂SO₄ in methanol).

-

Reaction: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 30 minutes . Note: Avoid higher temperatures to prevent isomerization of the cis-double bond.

-

Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of distilled water.

-

Phase Separation: Vortex vigorously for 1 minute. Centrifuge at 1000 x g for 2 minutes.

-

Collection: The upper hexane layer contains the Methyl Nonadecenoate . Transfer this layer to a GC vial.

-

Validation: Analyze 1 µL via GC-FID or GC-MS to confirm purity (>98%).

Protocol B: Internal Standard Usage in Lipidomics

Objective: Quantification of total fatty acids in plasma.

-

Spiking: Add a precise amount (e.g., 50 µg) of Methyl Nonadecenoate to the biological sample before extraction.

-

Extraction: Perform Folch or Bligh-Dyer lipid extraction.

-

Derivatization: Transesterify the sample lipids (triglycerides, phospholipids) into FAMEs. The internal standard is already a FAME, but it survives mild transesterification conditions or can be added post-derivatization if correcting only for injection volume (though pre-extraction addition is preferred for recovery correction).

-

Analysis: Run GC analysis.

-

Calculation:

(Where IS = Internal Standard, RF = Response Factor)

Visualization of Workflows

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the chemical formation of Methyl Nonadecenoate and its potential oxidation pathway.

Caption: Chemical synthesis of Methyl Nonadecenoate via esterification and potential degradation pathways (oxidation) or modification (hydrogenation).

Diagram 2: GC-MS Analytical Workflow

This diagram details the logic flow for using Methyl Nonadecenoate as an internal standard in lipidomics.

Caption: Analytical workflow for using Methyl Nonadecenoate as an internal standard (IS) to quantify biological lipids.

References

-

PubChem. (n.d.).[1][2][3] cis-10-Nonadecenoic acid, methyl ester (CID 14178778).[1] National Library of Medicine.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Nonadecanoic acid, methyl ester (Mass Spectrum Data). Retrieved from [Link]

Sources

Methyl Nonadecenoate CAS number and molecular weight.

Executive Summary: The "Odd-Chain" Standard

Methyl nonadecenoate (specifically the cis-10 isomer) represents a critical tool in quantitative lipidomics. As an odd-chain fatty acid methyl ester (FAME), it is virtually absent in most mammalian biological matrices, which are dominated by even-chain lipids (C16, C18, C20).

This "biological silence" makes Methyl Nonadecenoate the Gold Standard Internal Standard (IS) for normalizing extraction efficiency, derivatization completeness, and instrument response in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data characterizes the specific isomer Methyl cis-10-nonadecenoate , the prevalent reference standard for analytical applications.

Table 1: Chemical Dossier

| Property | Specification |

| Chemical Name | Methyl cis-10-nonadecenoate |

| Common Synonyms | 10(Z)-Nonadecenoic acid methyl ester; C19:1 FAME |

| CAS Registry Number | 19788-74-0 |

| Molecular Formula | |

| Molecular Weight | 310.52 g/mol |

| Double Bond Configuration | cis (Z) at Carbon 10 |

| Physical State | Liquid (at room temperature) |

| Solubility | Soluble in ethanol, chloroform, hexane; insoluble in water |

Critical Note on Isomerism: Researchers must distinguish between Methyl Nonadecenoate (C19:1, CAS: 19788-74-0) and its saturated counterpart Methyl Nonadecanoate (C19:0, CAS: 1731-94-8). While both are used as internal standards, C19:1 is preferred when analyzing unsaturated fatty acid pools to mimic the volatility and derivatization kinetics of mono-unsaturated endogenous lipids (e.g., Oleic acid, C18:1).

Technical Significance: The Logic of Internal Standardization

In high-throughput lipidomics, quantification errors arise from three sources:

-

Phase Partitioning: Loss of lipids during the separation of organic/aqueous phases.

-

Derivatization Efficiency: Incomplete conversion of fatty acids to methyl esters.

-

Injection Variability: Fluctuations in GC injection volume or split ratios.

Why Methyl Nonadecenoate?

-

Retention Time Window: On standard polar columns (e.g., DB-23, CP-Sil 88), C19:1 elutes in a clean window between C18:1 (Oleic/Vaccenic) and C20:1 (Gondoic), preventing peak overlap.

-

Kinetic Mimicry: Being a mono-unsaturated ester, it mimics the transesterification kinetics of biological unsaturated lipids better than a saturated standard (C19:0) would.

Analytical Protocol: Quantitative FAME Analysis

This protocol describes a self-validating workflow for quantifying total fatty acids in plasma or tissue using Methyl Nonadecenoate as the internal standard.

Phase A: Sample Preparation & Spiking (The Critical Step)

Principle: The IS must be added before any extraction occurs to account for all downstream losses.

-

Preparation of IS Stock: Dissolve Methyl cis-10-nonadecenoate in Hexane to a concentration of 1.0 mg/mL. Store at -20°C under Argon.

-

Sample Spiking: Add 10 µL of IS Stock to 100 µL of plasma (or 10 mg homogenized tissue) in a glass centrifuge tube.

-

Target IS Concentration: 0.1 mg/mL in the sample.

-

Phase B: Lipid Extraction (Modified Folch Method)

-

Add 2 mL of Chloroform:Methanol (2:1 v/v) to the spiked sample.

-

Vortex vigorously for 1 minute (disruption of lipid-protein complexes).

-

Add 0.4 mL of 0.9% NaCl (aq) to induce phase separation.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Carefully aspirate the lower organic phase (containing lipids + Methyl Nonadecenoate) into a fresh glass vial.

-

Evaporate solvent under a gentle stream of Nitrogen (

) at 40°C until dry.

Phase C: Derivatization (Acid-Catalyzed Transesterification)

Why Acid? Base-catalyzed methods (e.g., KOH/MeOH) only transesterify acyl-lipids (Triglycerides, Phospholipids) but do not methylate Free Fatty Acids (FFAs). Acid catalysis (BF3 or HCl) converts both .

-

Resuspend dried lipid film in 1 mL 14% Boron Trifluoride (

) in Methanol . -

Incubate at 100°C for 60 minutes in a sealed screw-cap vial (Teflon-lined).

-

Cool to room temperature.

-

Add 1 mL Hexane and 1 mL H2O .

-

Vortex and centrifuge. The upper Hexane layer now contains the FAMEs (analytes) and the Methyl Nonadecenoate (IS).

Phase D: GC-MS Analysis Parameters

-

Column: High-polarity fused silica (e.g., Agilent DB-23 or equivalent), 60m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split Mode (10:1), 250°C.

-

Oven Program:

-

Initial: 50°C (hold 1 min).

-

Ramp 1: 25°C/min to 175°C.

-

Ramp 2: 4°C/min to 230°C (hold 5 min).

-

-

Detection: MS (Scan mode 50-550 m/z) or FID (260°C).

Visualization of Workflows

Diagram 1: The Lipidomics Quantification Logic

This flow illustrates how the signal of Methyl Nonadecenoate serves as the normalization factor for biological data.

Figure 1: Step-by-step workflow for quantitative lipidomics using Methyl Nonadecenoate as an internal standard.

Diagram 2: Chemical Transformation Pathway

Visualizing the conversion of the Internal Standard vs. Endogenous Lipids.

Figure 2: Reaction pathway showing that while endogenous lipids are cleaved and methylated, the FAME Internal Standard remains chemically stable, validating the chromatography steps.

References

-

PubChem. (n.d.).[1][2] cis-10-Nonadecenoic acid, methyl ester (Compound CID 14178778).[3] National Library of Medicine. Retrieved from [Link]

-

LIPID MAPS®. (n.d.). Internal Standards for Lipidomic Analysis. Lipidomics Gateway. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). cis-10-Nonadecenoic acid, methyl ester.[3][4][5][6] National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Nonadecenoic acid, methyl ester | C20H38O2 | CID 5364486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-10-Nonadecenoic acid, methyl ester | C20H38O2 | CID 14178778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cis-10-Nonadecenoic acid, methyl ester [webbook.nist.gov]

- 6. cis-10-Nonadecenoic acid, methyl ester [webbook.nist.gov]

Methyl Nonadecenoate: Natural Occurrence, Biosynthesis, and Pharmacological Potential

Executive Summary

Methyl Nonadecenoate (C20H38O2) is the methyl ester of nonadecenoic acid (C19:1), a rare odd-chain fatty acid (OCFA). While frequently encountered in lipidomics as a transesterification artifact of the free fatty acid during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, emerging research identifies specific biological niches—particularly in marine macroalgae and specific medicinal plants—where this molecule (or its acid precursor) accumulates.

This guide analyzes the natural occurrence of Methyl Nonadecenoate, distinguishing between its endogenous presence and analytical derivation. It details the propionyl-CoA-dependent biosynthetic pathway, evaluates its cytotoxicity against specific cancer cell lines (HEPG-2, HCT-116), and provides a validated workflow for its extraction and identification.

Chemical Identity & Properties

Methyl Nonadecenoate belongs to the class of Fatty Acid Methyl Esters (FAMEs). Its odd-numbered carbon chain distinguishes it from the prevalent even-chain fatty acids (C16, C18) found in mammalian systems.

| Property | Specification |

| IUPAC Name | Methyl nonadec-10-enoate (common isomer) |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molecular Weight | 310.52 g/mol |

| Lipid Class | Odd-Chain Fatty Acid Methyl Ester (OC-FAME) |

| Key Isomers | cis-9, cis-10 (position depends on desaturase specificity) |

| Solubility | Chloroform, Hexane, Ethyl Ether; Insoluble in water |

Critical Technical Distinction: In biological literature, "Methyl Nonadecenoate" is often reported as a constituent of essential oils. Researchers must discern between:

-

Endogenous FAMEs: Rare, but synthesized by specific methyltransferases in plants/algae.

-

Analytical Artifacts: Created when lipids containing Nonadecenoic Acid (C19:1) are methylated using methanol/acid or methanol/base during sample preparation.

Natural Occurrence in Flora and Fauna[2]

Unlike even-chain fatty acids derived from Acetyl-CoA, C19 skeletons require specific metabolic priming. The following table summarizes validated sources.

Table 1: Biological Sources of Methyl Nonadecenoate (and C19:1 Precursors)

| Source Category | Species | Tissue/Fraction | Concentration/Notes |

| Marine Macroalgae | Turbinaria decurrens (Brown Algae) | Volatile Oil | High relative abundance (~29.7%) in GC-MS profiles; associated with cytotoxicity. |

| Marine Macroalgae | Laurencia papillosa (Red Algae) | Lipid Extract | Detected in volatile fractions; linked to antimicrobial defense. |

| Medicinal Plants | Aloe indica | Skin/Rind | Trace amounts (0.06%); co-occurs with other bioactive esters. |

| Medicinal Plants | Heterotheca inuloides (Mexican Arnica) | Aerial parts | C19:1 Acid often used as internal standard due to low natural background, but trace endogenous levels reported in stress conditions. |

| Fauna/Guano | Bat Guano | Lipid fraction | Likely derived from insect cuticular lipids (rich in OCFAs) consumed by bats. |

| Microbial | Streptomyces coelicolor | Engineered strains | Can be engineered to overproduce OCFAs via propionyl-CoA pathways. |

Biosynthetic Pathway: The Propionyl-CoA Mechanism

The synthesis of odd-chain fatty acids (OCFAs) like nonadecenoic acid deviates from the standard lipogenesis pathway. It requires Propionyl-CoA (C3) rather than Acetyl-CoA (C2) as the primer unit for Fatty Acid Synthase (FAS).

Mechanism[2][3][4][5]

-

Priming: Propionyl-CoA is condensed with Malonyl-CoA by β-ketoacyl-ACP synthase III (FabH).

-

Elongation: Sequential addition of C2 units via FAS leads to C19:0 (Nonadecanoic acid).

-

Desaturation: Stearoyl-CoA Desaturase (SCD) or specific Δ9-desaturases introduce the double bond to form C19:1.

-

Methylation: Conversion to the methyl ester (Methyl Nonadecenoate) occurs via S-adenosyl-L-methionine (SAM)-dependent fatty acid methyltransferases (in rare endogenous cases) or chemical transesterification.

Visualization: OCFA Biosynthesis Pathway

Figure 1: Biosynthetic pathway of Methyl Nonadecenoate starting from Propionyl-CoA priming.[1][2]

Pharmacological Potential[2][7]

Recent screening of marine natural products has highlighted the bioactivity of C19 lipid derivatives.

Cytotoxicity and Anticancer Activity

Studies on Turbinaria decurrens extracts, which are rich in Methyl Nonadecenoate, demonstrate selective cytotoxicity.

-

Targets: HEPG-2 (Liver hepatocellular carcinoma) and HCT-116 (Colorectal carcinoma).

-

Mechanism: Lipophilic esters penetrate cell membranes, potentially disrupting lipid rafts or signaling pathways (e.g., inhibiting sphingosine kinase, a known target of similar long-chain bases).

-

Comparator: Nonadecanoic acid (C19:0) has a reported IC50 of 68 μM against HL-60 leukemia cells, suggesting the C19 chain length is critical for the pharmacophore.

Antimicrobial Properties

Lipophilic esters often exhibit antimicrobial activity by disrupting bacterial cell membranes. Extracts from Aloe indica containing this ester show efficacy against Gram-positive bacteria, likely functioning as a surfactant that compromises membrane integrity.

Analytical Workflow: Extraction and Identification

To rigorously identify Methyl Nonadecenoate, one must control for the artifactual methylation of free fatty acids.

Protocol: Lipid Extraction and GC-MS Analysis[8]

-

Sample Preparation:

-

Lyophilize plant/algal tissue to remove water.

-

Pulverize to a fine powder (< 0.5 mm).

-

-

Lipid Extraction (Modified Bligh & Dyer):

-

Solvent: Chloroform:Methanol (2:1 v/v).

-

Sonicate for 20 mins at 4°C (prevents degradation).

-

Centrifuge and collect organic phase.

-

-

Derivatization (The Critical Step):

-

Path A (Total FAMEs): Transesterification using 14% BF3 in Methanol (converts all lipids to methyl esters).

-

Path B (Endogenous Esters): Direct injection of non-derivatized extract (if volatile) or mild extraction with Hexane without acid/base catalyst. This step is required to prove the methyl ester exists naturally.

-

-

GC-MS Parameters:

-

Column: Fused silica capillary column (e.g., BPX5 or DB-5), 30m x 0.25mm.

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 60°C (2 min) -> 5°C/min -> 280°C (10 min).

-

MS Source: Electron Impact (EI) at 70 eV.

-

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow to distinguish natural Methyl Nonadecenoate from laboratory artifacts.

References

-

Ashour, M., et al. (2024).[3] Nutritional values, antioxidant, and cytotoxic activities of selected edible marine macroalgae: a comparative study. ResearchGate. Retrieved from [Link]

-

Lyi, S. M., et al. (2020).[1][2] Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. MDPI. Retrieved from [Link]

-

Park, Y. K., et al. (2020).[2] De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Peterson, A. C., et al. (2014). Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part I: Design and Characterization. Analytical Chemistry (ACS). Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of Methyl Nonadecenoate (C19:1)

The following technical guide details the solubility, handling, and preparation of Methyl Nonadecenoate, specifically distinguishing between the unsaturated (C19:1) and saturated (C19:0) forms to ensure experimental precision.

Executive Summary & Chemical Disambiguation

Critical Note: The term "Methyl Nonadecenoate" specifically refers to the unsaturated fatty acid methyl ester (C19:1). However, it is frequently confused with its saturated counterpart, Methyl Nonadecanoate (C19:0). This distinction dictates the physical state and dissolution protocol.

| Feature | Methyl Nonadecenoate (Target) | Methyl Nonadecanoate (Common Variant) |

| Lipid Number | C19:1 (Unsaturated) | C19:0 (Saturated) |

| CAS Number | 19788-74-0 (cis-10 isomer) | 1731-94-8 |

| Physical State (RT) | Liquid (Oil) | Solid (Waxy, MP: 37–40 °C) |

| Primary Risk | Oxidation (due to double bond) | Precipitation at low temps |

| Solubility Kinetic | Rapid dissolution | Slow; often requires warming |

Scientific Directive: This guide focuses on the C19:1 (Unsaturated) form. If you are working with the solid C19:0, you must apply the thermal dissolution steps noted in the protocols below.

Solvent Compatibility Matrix

Methyl Nonadecenoate is a lipophilic Fatty Acid Methyl Ester (FAME). Its solubility is governed by the hydrophobic effect of the 19-carbon chain, which dominates the weak polarity of the ester group.

Primary Solvent Classes

| Solvent Class | Recommended Solvents | Solubility Rating | Application Context |

| Non-Polar | Hexane, Isooctane, Toluene | Excellent (>50 mg/mL) | GC-MS/GC-FID Analysis. Preferred for injection; prevents column degradation. |

| Polar Aprotic | Chloroform (CHCl₃), Dichloromethane (DCM) | Excellent (>50 mg/mL) | Lipid Extraction/Stock Storage. Best for high-concentration stocks; breaks lipid-protein interactions. |

| Polar Aprotic | DMSO, Acetone | Good (~10 mg/mL) | Cell Culture/Bioassays. DMSO is required for biological delivery but requires vortexing. |

| Polar Protic | Methanol, Ethanol | Moderate/Low | LC-MS Mobile Phase. Solubility decreases drastically with temperature. Not recommended for high-conc. stocks. |

| Aqueous | Water, PBS, Saline | Insoluble | Requires carrier (BSA, Cyclodextrin) or surfactant (Tween-80) for dispersion. |

Mechanism of Solubility & Selection Logic

The "Like Dissolves Like" Principle in FAMEs

The C19:1 chain is a non-polar hydrocarbon tail.

-

In Hexane: Van der Waals forces between the solvent and the C19 tail are maximized, leading to thermodynamically favorable mixing.

-

In Methanol: The hydrogen bonding network of methanol must be disrupted to accommodate the large hydrophobic tail, which is energetically unfavorable (entropic penalty). This causes phase separation at high concentrations or low temperatures.

Critical Causality: Oxidation Risks

-

C19:1 Vulnerability: The double bond (alkene) is a site for oxidative attack, leading to peroxides and chain cleavage.

-

Solvent Choice: Avoid ethers (e.g., THF, Diethyl Ether) for long-term storage as they form peroxides that can initiate degradation of the FAME. Chloroform is preferred for storage but must be stabilized (usually with ethanol/amylene) to prevent phosgene formation which can attack the ester linkage.

Visual Workflows (Graphviz)[1]

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct solvent based on your downstream application.

Caption: Decision matrix for selecting the optimal solvent based on analytical or biological requirements.

Figure 2: Standard Preparation Protocol

A self-validating workflow to minimize weighing errors and oxidation.

Caption: Step-by-step protocol ensuring accurate concentration and protection from oxidation.

Detailed Experimental Protocols

Protocol A: Preparation of GC-MS Internal Standard (1 mg/mL)

Purpose: Quantitative analysis of fatty acids. Solvent: Hexane (HPLC Grade).

-

Weighing: Accurately weigh 10 mg of Methyl Nonadecenoate into a 10 mL Class A volumetric flask.

-

Note: If the substance is liquid (C19:1), use a gas-tight syringe to transfer by density calculation (Density ≈ 0.87 g/mL), but weighing is more precise.

-

-

Solvation: Add approximately 8 mL of Hexane.

-

Agitation: Vortex for 20 seconds. The liquid should mix instantly.

-

Validation: Solution must be optically clear with no Schlieren lines.

-

-

Final Volume: Dilute to the mark with Hexane.

-

Storage: Transfer to amber autosampler vials with PTFE-lined caps. Store at -20°C.

Protocol B: Preparation for Cell Culture (Stock in DMSO)

Purpose: Exposing cells to fatty acids. Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Solubility Limit: Prepare a stock at 10–50 mg/mL in DMSO.

-

Warning: Higher concentrations may crash out when diluted into aqueous media.

-

-

Procedure:

-

Dissolve 10 mg Methyl Nonadecenoate in 1 mL DMSO.

-

Vortex vigorously.

-

Sterilization: Pass through a 0.2 µm PTFE syringe filter (Do not use Nylon, which binds lipids).

-

-

Usage: Dilute into culture media. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

-

Conjugation: For better uptake, complex the fatty acid with BSA (Bovine Serum Albumin) by incubating the DMSO stock with a 10% BSA solution at 37°C for 30 mins before adding to cells.

-

Stability & Troubleshooting

| Issue | Cause | Corrective Action |

| Precipitation | Temperature too low or solvent too polar (e.g., cold Methanol). | Sonicate at 40°C; switch to Chloroform/Methanol (2:1). |

| Yellowing | Oxidation of the double bond (C19:1). | Discard sample. Always store under Nitrogen/Argon gas. |

| Peak Tailing (GC) | Column overload or activity. | Dilute sample; check liner cleanliness. |

Storage Standard:

-

Temp: -20°C (Short term), -80°C (Long term).

-

Atmosphere: Inert gas flush (Nitrogen) required after every opening.

-

Container: Amber glass (protects from photo-oxidation).

References

-

National Institute of Standards and Technology (NIST). (2023). Methyl cis-10-nonadecenoate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Oily Press.

Sources

Technical Guide: Methyl Nonadecenoate (C19:1) in Microbial Lipidomics

[1]

Executive Summary

Methyl Nonadecenoate (C19:1 FAME) is a rare, high-value biomarker used to identify specific microbial metabolic states and taxonomic lineages. Unlike even-chain fatty acids (C16:0, C18:1) which dominate mammalian and common bacterial profiles, C19:1 is synthesized via a specialized propionyl-CoA priming pathway. Its detection via Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical indicator for specific Actinobacteria (e.g., Rhodococcus), distinct Pseudomonas strains, and fungal dysbiosis.

This guide details the biochemical origins, validated extraction protocols, and mass spectrometry interpretation required to utilize C19:1 as a robust biomarker in drug development and microbial ecology.

Part 1: The Biochemistry of Odd-Chain Fatty Acids (OCFAs)

The Propionyl-CoA Gateway

The presence of C19:1 signifies a deviation from standard fatty acid synthesis (FAS II). While most lipids utilize Acetyl-CoA (C2) as a primer, C19:1 synthesis initiates with Propionyl-CoA (C3) . This "odd-chain" initiation is metabolically expensive and tightly regulated, making it a high-fidelity marker for organisms possessing active methylmalonyl-CoA pathways or those thriving on odd-carbon substrates.

Biosynthetic Pathway

The synthesis proceeds through the elongation of the C3 primer by sequential addition of Malonyl-CoA (C2 donor), followed by anaerobic or aerobic desaturation.

Figure 1: Biosynthetic pathway of C19:1. The specificity lies in the Propionyl-CoA priming event, distinguishing it from the ubiquitous C18 lipidome.

Part 2: Methyl Nonadecenoate as a Diagnostic Biomarker

Taxonomic Specificity

C19:1 is not a universal bacterial marker; its presence suggests specific genera.

| Organism Group | Species Example | Significance of C19:1 |

| Actinobacteria | Rhodococcus erythropolis | Major membrane component; modulates fluidity during biofilm formation on hydrophobic surfaces. |

| Proteobacteria | Pseudomonas aeruginosa | Secondary marker; often associated with specific multidrug-resistant (MDR) lineages. |

| Fungi | Ganoderma lucidum | Bioactive lipid component; distinct from bacterial isomers. |

| Human Microbiome | Dysbiotic Flora | Elevated levels in fecal samples correlate with specific inflammatory states (e.g., FMF). |

Isomeric Precision: cis-10 vs. cis-9

In microbial analysis, the position of the double bond is critical. Rhodococcus species predominantly produce cis-10-nonadecenoic acid . Standard reference libraries often default to cis-9 isomers (common in eukaryotes). Misidentification here can lead to false taxonomic assignment.

Part 3: Analytical Workflow (Protocol)

To detect Methyl Nonadecenoate, lipids must be extracted and transesterified. Crucial Warning: Base-catalyzed methylation (KOH/MeOH) is insufficient for this analysis as it fails to derivatize Sphingolipids or Amide-linked fatty acids where C19:1 may reside. Acid-catalyzed methylation is mandatory.

Validated Protocol: Acid-Catalyzed FAME Synthesis

Reagents:

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

-

Derivatization Reagent: 1.25 M HCl in Methanol (freshly prepared) or Boron Trifluoride (BF3)-Methanol.

-

Internal Standard: Methyl Heneicosanoate (C21:0) - chosen for its absence in most biological samples.

Step-by-Step Methodology:

-

Lysis & Extraction:

-

Lyse 50mg microbial biomass (bead beating).

-

Add 3 mL Chloroform:Methanol (2:1) + 10 µg C21:0 Internal Standard.

-

Vortex 1 min; Centrifuge 2000 x g. Collect lower organic phase.

-

Why: Ensures capture of membrane-bound phospholipids.

-

-

Evaporation:

-

Dry organic phase under Nitrogen stream at 40°C.

-

-

Transesterification (The Critical Step):

-

Resuspend residue in 1 mL 1.25 M HCl/MeOH .

-

Incubate at 80°C for 60 minutes .

-

Why: Acid catalysis methylates free fatty acids and transesterifies complex lipids (TAGs, Phospholipids) simultaneously.

-

-

Recovery:

-

Add 1 mL Hexane + 1 mL dH2O.

-

Vortex vigorously. Centrifuge.

-

Collect top Hexane layer (contains FAMEs) for GC-MS.

-

GC-MS Workflow Logic

Figure 2: Analytical workflow ensuring quantitative recovery of Methyl Nonadecenoate.

Part 4: Data Interpretation & Quality Control

Chromatographic Separation

C19:1 is challenging to resolve because it elutes between the abundant C18:3 (linolenic) and C20:0 (arachidic) peaks.

-

Column Selection: Do NOT use non-polar columns (e.g., DB-5). You must use a high-polarity column (e.g., DB-23 or HP-88 , bis-cyanopropyl polysiloxane) to separate isomers based on unsaturation degree.

Mass Spectral Fingerprint (EI, 70eV)

Methyl Nonadecenoate (C20H38O2, MW 310.5) exhibits a specific fragmentation pattern.

| Ion (m/z) | Origin | Diagnostic Value |

| 310 | Molecular Ion [M]+ | Confirms C19:1 methyl ester (MW). |

| 279 | [M - 31]+ | Loss of methoxy group (OCH3). Characteristic of methyl esters. |

| 74 | McLafferty Rearrangement | Base peak for saturated FAMEs, but prominent in mono-enes. |

| 55 | Hydrocarbon fragment | High intensity in unsaturated chains. |

| 222 | [M - 88]+ | Specific loss indicating double bond position (variable). |

Self-Validating Check: Calculate the Equivalent Chain Length (ECL) . On a DB-23 column, C19:1 should have an ECL of approximately 19.4–19.6. If the peak appears exactly at 19.0, it is likely C19:0 (contaminant). If at 18.8, it may be a C18 isomer.

Part 5: Case Study – Biofilm Adaptation

Context: A study on Rhodococcus erythropolis demonstrated that C19:1 levels are not static.

-

Observation: When R. erythropolis forms biofilms on hydrophobic surfaces (e.g., polystyrene), C19:1 levels increase by >20% compared to planktonic cells.

-

Mechanism: The "kinked" structure of cis-10-C19:1 increases membrane fluidity, allowing the bacteria to maximize surface contact and modulate transport during the sessile phase.

-

Application: In antimicrobial surface testing, monitoring C19:1 reduction serves as a proxy for biofilm inhibition efficacy.

References

-

de Carvalho, C. C., & Caramujo, M. J. (2015). Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces.[1] FEMS Microbiology Ecology, 91(12). Retrieved from [Link]

-

Qin, N., et al. (2023).[2][3] Microbial production of odd-chain fatty acids.[2][3][4][5][6] Biotechnology and Bioengineering, 120(4), 917-931.[3] Retrieved from [Link]

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note 5989-3760EN. Retrieved from [Link]

Sources

- 1. Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Rhodococcus erythropolis JCM3201T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Understanding the mass spectrum of Methyl Nonadecenoate.

An In-Depth Technical Guide to the Mass Spectrum of Methyl Nonadecenoate

Executive Summary

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of methyl nonadecenoate (C19:1-ME), a monounsaturated C19 fatty acid methyl ester. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to explain the underlying chemical principles and experimental considerations essential for researchers in lipidomics, biofuels, and drug development. We will deconstruct the fragmentation patterns characteristic of fatty acid methyl esters (FAMEs), address the inherent challenge of locating the double bond via standard EI-MS, and provide a robust experimental framework for acquiring and interpreting high-quality data. The core objective is to equip the reader with the expertise to not only identify methyl nonadecenoate but also to understand the subtleties and limitations of its mass spectrometric analysis, thereby fostering methodologically sound and analytically rigorous research.

The Foundation: Mass Spectrometry of Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates their conversion into more volatile and thermally stable derivatives.[1][2] The most common approach is methylation to form Fatty Acid Methyl Esters (FAMEs). This derivatization is crucial as it significantly improves chromatographic behavior, leading to sharper peaks and better separation.[3][4]

The workhorse for FAME identification is Electron Ionization (EI), a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[5][6] This process imparts significant internal energy into the molecule, inducing extensive and reproducible fragmentation.[7][8] The resulting mass spectrum is a unique "fingerprint" composed of the molecular ion and a constellation of fragment ions, which, when interpreted correctly, reveals the analyte's structure.[9]

Profile of the Analyte: Methyl Nonadecenoate (C19:1-ME)

Methyl nonadecenoate is the methyl ester of nonadecenoic acid, a 19-carbon monounsaturated fatty acid. Its structure presents a significant analytical challenge: the position of the single double bond along the alkyl chain. While various isomers exist (e.g., cis-9-nonadecenoate, cis-10-nonadecenoate), their standard EI mass spectra are remarkably similar, making unambiguous isomer identification difficult without specialized techniques.

Table 1: Physicochemical Properties of Methyl Nonadecenoate

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₈O₂ | [10] |

| Molecular Weight | 310.51 g/mol | [11] |

| CAS Number | (Isomer dependent, e.g., 1731-94-8 for the saturated form) | [10][12] |

| Appearance | White to Almost White Liquid/Solid | [10] |

Deconstructing the Mass Spectrum of Methyl Nonadecenoate

The interpretation of a FAME mass spectrum is a systematic process. We begin by identifying the molecular ion and then proceed to diagnose the characteristic fragments originating from the ester functional group and the hydrocarbon chain.

The Molecular Ion (M⁺•)

For methyl nonadecenoate (C₂₀H₃₈O₂), the molecular ion is expected at a mass-to-charge ratio (m/z) of 310. The presence of a double bond can sometimes decrease the relative abundance of the molecular ion compared to its saturated analogue (methyl nonadecanoate, M⁺• at m/z 312) due to the introduction of more facile fragmentation pathways.[13] Verifying the molecular weight is the first critical step in identification.[14]

Hallmarks of the Methyl Ester Group

Regardless of the alkyl chain's length or saturation, several key fragments are diagnostic for the methyl ester functionality.

-

McLafferty Rearrangement (m/z 74): This is the most characteristic and often one of the most abundant ions in the spectra of FAMEs with a sufficiently long chain.[15] It results from a six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-γ carbon-carbon bond. Its presence is a strong confirmation of a methyl ester structure.

-

α-Cleavage ([M-31]⁺): This fragment corresponds to the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in an acylium ion. For methyl nonadecenoate, this would appear at m/z 279. This cleavage is a common pathway for esters.

-

[M-59]⁺: This ion represents the loss of the entire methoxycarbonyl group (•COOCH₃) and is typically of lower abundance.

Caption: Primary fragmentation pathways of the methyl ester group.

Interpreting the Alkyl Chain Fragmentation

The region between m/z 74 and the molecular ion is dominated by fragments from the long hydrocarbon chain. This region consists of clusters of ions separated by 14 Da (corresponding to CH₂ groups). However, in a standard EI spectrum of a monounsaturated FAME, the specific location of the double bond is not readily apparent. The charge is typically localized to the ester group, and fragmentation along the chain occurs through complex rearrangements, which does not produce distinct ions that clearly mark the double bond's position. While subtle differences in ion abundances around the double bond location exist, they are often insufficient for definitive assignment without derivatizing the double bond itself using reagents like dimethyl disulfide (DMDS) or preparing picolinyl esters, which direct fragmentation to the site of unsaturation.[16]

Table 2: Key Diagnostic Ions in the EI Mass Spectrum of Methyl Nonadecenoate

| m/z Value | Ion Identity/Origin | Significance |

| 310 | M⁺• (Molecular Ion) | Confirms the molecular weight of the C19:1 methyl ester. |

| 279 | [M-31]⁺ | Loss of the methoxy group (•OCH₃), characteristic of esters. |

| 74 | [C₃H₆O₂]⁺• | Product of the McLafferty rearrangement; a definitive marker for a methyl ester. |

| 55, 69, 83... | CₙH₂ₙ₋₁⁺ | General hydrocarbon fragments from the alkyl chain. |

Experimental Protocol for GC-MS Analysis

A self-validating protocol ensures reproducibility and accuracy. The following outlines a field-proven methodology for the analysis of methyl nonadecenoate.

Sample Preparation: Acid-Catalyzed Methylation

This protocol converts nonadecenoic acid into its methyl ester for GC-MS analysis.

-

Preparation: To approximately 1 mg of the fatty acid sample in a glass vial, add 2 mL of a 5% (v/v) solution of sulfuric acid in anhydrous methanol.[3]

-

Reaction: Securely cap the vial and heat at 65°C for 2-4 hours to ensure complete derivatization.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

-

Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for analysis.

-

Concentration (Optional): If necessary, evaporate the hexane under a gentle stream of nitrogen to concentrate the sample. Reconstitute in a known volume of hexane.

Recommended GC-MS Parameters

The choice of parameters is critical for achieving good chromatographic separation and spectral quality.

Table 3: Recommended GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column provides excellent separation of FAMEs based on boiling point. |

| Carrier Gas | Helium, Constant Flow (1.0-1.2 mL/min) | Inert and provides good efficiency. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the FAMEs without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is used for concentrated samples to avoid column overload; splitless for trace analysis. |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp effectively separates FAMEs of different chain lengths. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable spectra.[13] |

| Electron Energy | 70 eV | The industry standard energy for creating extensive and consistent fragmentation.[17] |

| Ion Source Temp. | 230 °C | Balances analyte volatilization with minimizing thermal degradation in the source. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |

| Mass Scan Range | m/z 40 - 400 | Covers the expected molecular ion and all significant fragments. |

A Systematic Approach to Data Interpretation

The following workflow ensures a logical and comprehensive analysis of the acquired mass spectrum.

Caption: Integrated workflow from sample preparation to spectral interpretation.

-

Molecular Ion Check: Locate the highest m/z value that is chemically plausible. For methyl nonadecenoate, this should be m/z 310.

-

Confirm Methyl Ester: Search for the hallmark McLafferty rearrangement ion at m/z 74. Its presence is a strong confirmation.

-

Identify Key Fragments: Look for other expected fragments like [M-31]⁺ at m/z 279.

-

Library Matching: Compare the acquired spectrum against a validated spectral library, such as those from NIST or Wiley.[1][17] High match scores provide strong evidence for the compound's identity.

-

Final Assessment: A confident identification is based on the convergence of all evidence: correct molecular ion, presence of key diagnostic fragments, and a high-quality library match.

Conclusion

The mass spectrum of methyl nonadecenoate is a rich source of structural information, but its interpretation requires a nuanced understanding of FAME fragmentation. While the molecular ion and characteristic ester fragments like the m/z 74 ion allow for confident identification of the compound class and carbon number, researchers and drug development professionals must recognize the inherent limitation of standard EI-MS in pinpointing the double bond's location. For applications where isomer specificity is critical, advanced derivatization techniques are necessary. By employing the robust experimental and interpretive workflows detailed in this guide, scientists can ensure the generation of high-fidelity, defensible mass spectrometric data for methyl nonadecenoate and other FAMEs.

References

- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.

-

ResearchGate. (n.d.). Fragmentation pattern of methyl hexadecanoate. ResearchGate. Retrieved from [Link]

-

Hrbek, J., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl nonadecanoate. MySkinRecipes. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Wiley Science Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Nonadecanoic acid, methyl ester. NIST WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 10-Nonadecenoic acid, (Z)-, TMS derivative. NIST WebBook. Retrieved from [Link]

-

Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Retrieved from [Link]

-

Murphy, R. C. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). GC chromatogram of 1 μL of 2.5 mg/mL methyl nonadecanoate (C19:0).... ResearchGate. Retrieved from [Link]

-

University of Mary Washington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Mary Washington. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. ResearchGate. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Tsikas, D., & Zoerner, A. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information. Retrieved from [Link]

-

Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Center for Biotechnology Information. Retrieved from [Link]

-

Hanton, S. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link] பூஜgzE

-

Chemistry LibreTexts. (2024). 12.3: Interpreting Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

- Knapp, D. R. (n.d.). Derivatization Methods in GC and GC/MS.

-

Wikipedia. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]

-

Restek. (n.d.). Nonadecylic acid: CAS # 1731-94-8 Compound Information. Restek. Retrieved from [Link]

-

Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Center for Biotechnology Information. Retrieved from [Link]

-

Lanças, F. M., & de Faria, V. D. (2022). Electron ionization mass spectrometry: Quo vadis?. PubMed. Retrieved from [Link]

Sources

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. weber.hu [weber.hu]

- 3. researchgate.net [researchgate.net]

- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electron ionization mass spectrometry: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. whitman.edu [whitman.edu]

- 10. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 十九烷酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. Nonadecanoic acid, methyl ester [webbook.nist.gov]

- 13. jeol.com [jeol.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methyl Nonadecenoate's function in biochemical and cellular processes.

An In-depth Technical Guide to the Function of Methyl Nonadecenoate in Biochemical and Cellular Processes

Introduction: Navigating the Nuances of C19 Fatty Acid Esters

In the intricate world of lipidomics, the structure of a fatty acid dictates its function. The seemingly minor difference between "nonadecano ate" (a saturated 19-carbon chain) and "nonadeceno ate" (a 19-carbon chain with a double bond) translates into significant variations in their biochemical roles. While methyl nonadecanoate, the saturated form, is well-documented as a valuable internal standard in analytical chemistry, research into the specific cellular and biochemical functions of its unsaturated counterpart, methyl nonadecenoate, is less established.[1][2]

This guide provides a comprehensive exploration of methyl nonadecenoate, grounded in the established principles of fatty acid biochemistry. We will first examine the well-characterized saturated analogue, methyl nonadecanoate, to establish a baseline. We will then delve into the functional implications of unsaturation and methyl-branching. By synthesizing this information with direct, albeit limited, evidence on unsaturated C19 fatty acids, we will construct a robust, evidence-based framework of the postulated functions of methyl nonadecenoate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a review of the current landscape but also actionable experimental protocols to advance our understanding of this intriguing molecule.

Section 1: The Foundation - Methyl Nonadecanoate (Saturated, C19:0-Me) as a Research Tool

Methyl nonadecanoate is the methyl ester of nonadecanoic acid, a saturated 19-carbon odd-chain fatty acid.[3][4] Its primary role in biochemical research is not as a bioactive molecule itself, but as an indispensable tool.

1.1. The Internal Standard of Choice in Lipid Profiling

In quantitative analysis of fatty acids by Gas Chromatography (GC), precision is paramount. The concentration of endogenous fatty acids is determined by comparing their chromatographic peak areas to that of a known quantity of an internal standard. Methyl nonadecanoate is an ideal internal standard for this purpose because its 19-carbon chain length is rare in most biological systems, ensuring its peak does not overlap with those of common endogenous fatty acids (e.g., C16 and C18).[2]

1.2. Biological Activity of the Parent Acid: Nonadecanoic Acid (C19:0)

While the methyl ester is primarily used in vitro and for analytical purposes, its parent acid, nonadecanoic acid, has demonstrated biological activity. Studies have shown that nonadecanoic acid can inhibit the proliferation of human promyelocytic leukemia (HL-60) cells, suggesting potential anti-cancer properties.[2][4][5] The esterified version, methyl nonadecanoate, is less water-soluble, which makes it more suitable for formulating nonadecanoate-containing diets and dietary supplements for research.[4][6]

Section 2: The Functional Significance of Unsaturation and Branching

To understand the potential roles of methyl nonadecenoate, we must first appreciate the profound impact that double bonds and methyl branches have on the function of fatty acids within a cellular context.

2.1. Unsaturation and Membrane Fluidity

The introduction of a cis double bond into a fatty acid chain creates a rigid kink. When these unsaturated fatty acids are incorporated into the phospholipids of a cell membrane, the kinks disrupt the tight, orderly packing of the lipid tails. This disruption increases the space between phospholipid molecules, thereby enhancing the fluidity of the membrane. Membrane fluidity is critical for a vast array of cellular processes, including the function of membrane-bound enzymes and receptors, signal transduction, and cellular transport.

2.2. Methyl-Branching: Another Mechanism for Modulating Fluidity

Similar to unsaturation, methyl-branching also disrupts the packing of fatty acid chains. Methyl-branched fatty acids (BCFAs) are widespread in bacterial membranes and play a crucial role in adapting to environmental stress.[7] Molecular dynamics simulations have shown that methyl branching reduces lipid condensation, decreases the thickness of the lipid bilayer, and lowers the ordering of the acyl chains.[8][9][10] This creates a more fluid membrane environment. The position of the methyl branch influences the magnitude of this effect.[8]

Section 3: Postulated Functions of Methyl Nonadecenoate (Unsaturated, C19:1-Me)

By combining the known anti-proliferative effects of the C19 backbone with the membrane-altering properties of unsaturation, we can postulate several key functions for methyl nonadecenoate.

3.1. Modulation of Cell Membrane Properties

Upon cellular uptake and hydrolysis to its free acid form (nonadecenoic acid), it is highly probable that this fatty acid would be incorporated into the cell membrane phospholipids. The presence of the double bond would contribute to increased membrane fluidity. This could have significant downstream effects on cellular signaling, particularly for pathways dependent on membrane-receptor dynamics.

3.2. Anti-Cancer and Signaling Activity

The free acid form, 10Z-Nonadecenoic acid, has been reported to exhibit anti-tumor properties and may inhibit the activity of the tumor suppressor protein p53.[11] This is a critical insight. While p53 is typically a tumor suppressor, in some contexts, its inhibition can be a therapeutic strategy. The mechanism by which a fatty acid might inhibit p53 is likely indirect, possibly through the alteration of membrane-associated signaling complexes or by influencing the lipid environment of proteins that regulate p53.

A potential signaling pathway is outlined below. Methyl nonadecenoate could be metabolized and incorporated into signaling lipids that modulate kinases or phosphatases upstream of p53, or it could alter membrane fluidity to disrupt the localization or function of p53-regulating proteins.

Table 1: Comparative Properties of C19 Fatty Acids

| Property | Nonadecanoic Acid (C19:0) | Nonadecenoic Acid (C19:1) | 18-Methylnonadecanoic Acid (iso-C20:0) |

| Molecular Formula | C₁₉H₃₈O₂[3] | C₁₉H₃₆O₂[11] | C₂₀H₄₀O₂[12] |

| Molecular Weight | 298.5 g/mol [3] | 296.5 g/mol [11] | 312.5 g/mol [12] |

| Saturation | Saturated | Monounsaturated | Saturated, Branched |

| Predicted Effect on Membrane Fluidity | Decrease (promotes packing) | Increase (kinked chain) | Increase (disrupts packing)[8] |

| Known Biological Activity | Anti-proliferative (HL-60 cells)[4] | Anti-tumor, p53 inhibition[11] | Essential for development in C. elegans[7] |

Section 4: Methodologies for Investigation

To validate the postulated functions of methyl nonadecenoate, rigorous experimental protocols are required. The following methodologies provide a framework for investigating its biochemical and cellular effects.

Protocol 1: Quantitative Analysis of Cellular Fatty Acid Uptake via GC-MS

Causality: This protocol is designed to confirm that methyl nonadecenoate is taken up by cells and incorporated into their lipid pool. Using its saturated analogue, methyl nonadecanoate, as an internal standard allows for precise quantification. The transesterification step is critical because it converts all fatty acids within the cellular lipids into their volatile methyl ester forms, which can then be analyzed by GC-MS.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of methyl nonadecenoate (e.g., 10, 50, 100 µM) for 24 hours.

-

Cell Harvesting and Lipid Extraction: Aspirate the media, wash cells twice with cold PBS, and scrape them into 1 mL of a 2:1 chloroform:methanol solution.

-

Internal Standard Spiking: Add a precise amount (e.g., 10 µg) of methyl nonadecanoate (C19:0-Me) internal standard to each sample.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes. Carefully collect the lower organic phase containing the lipids.

-

Transesterification: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 2% H₂SO₄ in methanol and heat at 80°C for 1 hour. This converts all fatty acyl chains to fatty acid methyl esters (FAMEs).

-

FAME Extraction: Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.

-

GC-MS Analysis: Evaporate the pooled hexane layers and reconstitute in 100 µL of hexane. Inject 1 µL onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

-

Quantification: Identify the peak for methyl nonadecenoate by its retention time and mass spectrum. Quantify its abundance by comparing its peak area to the peak area of the methyl nonadecanoate internal standard.

Protocol 2: Assessment of Cell Proliferation using MTT Assay

Causality: This protocol directly tests the hypothesis that methyl nonadecenoate possesses anti-proliferative activity, as suggested by studies on its parent acid and other related long-chain fatty acids. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HL-60 or a panel of cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of methyl nonadecenoate (e.g., 0 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO or ethanol).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Section 5: Future Directions and Drug Development

The study of methyl nonadecenoate and related odd-chain unsaturated fatty acids is a promising frontier in lipid research. Key areas for future investigation include:

-

Metabolic Fate: Tracing the metabolic pathway of methyl nonadecenoate within the cell. Is it elongated, desaturated, or preferentially targeted for β-oxidation?

-

Biomarker Potential: Odd-chain fatty acids in circulation can be biomarkers for dietary intake and metabolic health.[13] Investigating whether levels of nonadecenoic acid correlate with specific disease states could yield new diagnostic tools.

-

Therapeutic Applications: The potential anti-proliferative and signaling-modulatory effects of nonadecenoic acid warrant further investigation for applications in oncology and metabolic diseases.[11] The methyl ester form provides a more amenable compound for formulation in potential therapeutic applications.[2][6]

By leveraging the established methodologies and building upon the foundational knowledge of fatty acid biochemistry, the scientific community can unlock the full potential of these unique lipid molecules, paving the way for novel diagnostics and therapeutics.

References

-

ResearchGate. (n.d.). Overview of m¹A in cellular processes. Retrieved from [Link]

-

Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). BMC Complementary Medicine and Therapies. Retrieved from [Link]

-

HealthMatters.io. (2019). What is Nonadecanoic Acid? High and low values | Lab results explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Lactobacillic acid. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Methyl Nonadecanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl nonadecan-1-oate. Retrieved from [Link]

-

Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development. (2004). PLoS Biology. Retrieved from [Link]

-

The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems. (2002). FEMS Microbiology Letters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 18-methylnonadecanoate. Retrieved from [Link]

-

PubChem. (n.d.). Nonadecanoic Acid. Retrieved from [Link]

-

Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. (2014). The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectra of methyl 18-methylnonadecanoate(0.71%, RT: 24.500) from M. capitatum leaf extract. Retrieved from [Link]

-

Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. (2014). ResearchGate. Retrieved from [Link]

-

The Various Roles of Fatty Acids. (2018). Molecules. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL NONADECANOATE | 1731-94-8 [chemicalbook.com]

- 3. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Various Roles of Fatty Acids [mdpi.com]

- 11. 10Z-Nonadecenoic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. larodan.com [larodan.com]

- 13. blog.healthmatters.io [blog.healthmatters.io]

Methodological & Application

Mastering Fatty Acid Derivatization: A Comprehensive Guide to FAME Preparation for GC Analysis

Application Note: AN-GC-FAME-001

Executive Summary

Gas Chromatography (GC) is the gold standard for fatty acid profiling, but it requires a critical pre-analytical step: derivatization. Fatty acids (FAs) are polar, low-volatility compounds that tail badly and adsorb to active sites in GC inlets. Converting them into Fatty Acid Methyl Esters (FAMEs) reduces polarity and increases volatility, ensuring sharp peaks and accurate quantification.

This guide moves beyond basic recipes. It dissects the chemistry of esterification and transesterification, providing a logic-driven framework for selecting the correct method based on sample matrix (e.g., plasma, edible oil, tissue) and lipid class (Free Fatty Acids vs. Triglycerides).

Scientific Foundation: The Chemistry of Derivatization

Understanding the mechanism is vital for troubleshooting. There are two primary pathways to creating FAMEs, and they are not interchangeable.

Acid-Catalyzed Esterification (The Universal Approach)

Acid catalysis (using BF

-

Target: Works on both Free Fatty Acids (FFAs) and esterified lipids (Triacylglycerols - TAGs, Phospholipids).[1][2]

-

Mechanism: The acid drives the equilibrium toward the ester.

-

Limitation: Slower reaction rates; high temperatures can degrade labile groups (e.g., conjugated linoleic acid, epoxides).

Base-Catalyzed Transesterification (The Rapid Screen)

Base catalysis (using NaOCH

-

Target: Works ONLY on esterified lipids (TAGs).

-

Critical Failure Mode: If FFAs are present, the base reacts to form soaps (saponification), not esters.[3] This permanently traps the analyte in the aqueous phase.

-

Advantage: Extremely fast (minutes at room temperature).

Visualizing the Workflow

The following diagram illustrates the decision logic required before touching a pipette.

Figure 1: Decision Matrix for selecting the appropriate derivatization method based on lipid composition.

Method Selection Matrix

Use this table to select the correct reagent system.

| Reagent System | Catalyst Type | Target Analytes | Reaction Speed | Critical Notes |

| BF | Lewis Acid | FFAs, TAGs, PLs | Medium (10-60 min) | Toxic. Limited shelf life. Can degrade CLA isomers. Standard method (AOAC 969.33).[4][5][6] |

| Methanolic HCl (3M) | Acid | FFAs, TAGs, PLs | Slow (needs heat) | More stable than BF |

| Acetyl Chloride/MeOH | In-situ Acid | Total Lipids | Fast | Generates anhydrous HCl in situ. Excellent for "Direct Transesterification" (skips extraction). |

| NaOCH | Base | TAGs ONLY | Very Fast (<10 min) | Cannot derivatize FFAs. Strict exclusion of water required to prevent saponification. |

Detailed Protocols

Protocol A: The "Gold Standard" Sequential Method

Application: Total fatty acid analysis in complex biological samples containing both neutral lipids and free fatty acids. Reference: Modified from ISO 12966-2 and AOAC 969.33.

Reagents & Equipment[1][4][7][8][9][10][11]

-

Internal Standard (IS): C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid). Do not use C17:0 if analyzing ruminant fats.

-

Solvent: Toluene (better solubility for sphingolipids than hexane).

-

Reagent 1: 0.5 M Sodium Methoxide in methanol.

-

Reagent 2: 14% Boron Trifluoride (BF

) in methanol.[11] -

Extraction: Isooctane (2,2,4-Trimethylpentane).[12]

-

Apparatus: Screw-cap glass tubes with Teflon-lined caps (Plasticizers from standard caps will contaminate GC-MS).

Step-by-Step Procedure

-

Sample Prep: Weigh 10–50 mg of lipid extract into a glass tube. Add 100 µL of Internal Standard solution (1 mg/mL in Toluene).

-

Solubilization: Add 1 mL Toluene. Vortex until dissolved.

-

Alkaline Step (TAGs): Add 2 mL 0.5 M Sodium Methoxide.

-

Condition: Heat at 50°C for 10 minutes.

-

Mechanism:[9] Rapidly transesterifies Glycerides.

-

-

Acid Step (FFAs): Add 3 mL 14% BF

-Methanol.-

Condition: Heat at 80°C for 30 minutes.

-

Mechanism:[9] Methylates any FFAs and completes resistant lipids.

-

-

Quenching: Cool to room temperature. Add 1 mL Distilled Water .

-

Why? Stops the reaction and induces phase separation.

-

-

Extraction: Add 2 mL Isooctane. Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 2000 rpm for 3 minutes.

-

Drying: Transfer the top organic layer to a vial containing anhydrous Sodium Sulfate (Na

SO -

Analysis: Inject 1 µL into GC.

Protocol B: Direct Transesterification (Lepage & Roy)

Application: High-throughput analysis of plasma or tissue without prior lipid extraction (Folch/Bligh-Dyer). This is the most efficient method for clinical drug studies. Reference: Lepage, G., & Roy, C. C. (1986).[2][9] Journal of Lipid Research.[2][9][13]

Reagents

-

Reagent: Methanol-Benzene (4:1) [Note: Toluene can substitute Benzene for safety].

-

Catalyst: Acetyl Chloride.[1]

Step-by-Step Procedure

-

Setup: In a glass tube with Teflon cap, add the biological sample (e.g., 100 µL plasma).

-

Reagent Addition: Add 2 mL of Methanol-Toluene (4:1).

-

Catalyst Addition: Slowly add 200 µL Acetyl Chloride while vortexing.

-

Caution: Exothermic reaction. Generates anhydrous HCl.

-

-

Reaction: Close tight. Heat at 100°C for 1 hour.

-

Neutralization/Stop: Cool. Add 5 mL of 6% K

CO-

Why? Neutralizes excess acid and prevents degradation of the GC column stationary phase.

-

-

Centrifugation: Centrifuge to separate phases.

-

Recovery: Inject the upper Toluene layer directly.

Experimental Workflow Diagram

The following diagram details the chemical workflow for the Sequential Method (Protocol A), highlighting the critical "Phase Switch" from alkaline to acidic conditions.

Figure 2: Sequential Derivatization Workflow. Note the conversion of FFAs to soaps in Step 1, which are recovered as esters in Step 2.

Quality Control & Troubleshooting

A robust protocol is self-validating. Implement these checks:

Critical Control Points

-

Water Contamination: Water hydrolyzes FAMEs back to FFAs.

-

BF

Degradation: BF-

Check: If the reagent turns amber or cloudy, discard it. It will produce artifacts in the chromatogram.

-

-

Loss of Volatiles: Short chain FAMEs (C4–C10) are very volatile.

-

Fix: Do not evaporate the solvent to dryness. Use a keeper solvent or inject the extract directly.

-

Internal Standard Recovery

Calculate the recovery of your Internal Standard (IS).

-

Acceptable Range: 85% – 115%.

-

If <80%: Check for leaks in the heating tube or incomplete extraction.

References

-

AOAC Official Method 969.33 . (2000). Fatty Acids in Oils and Fats: Preparation of Methyl Esters. AOAC International.

-

ISO 12966-2:2017 . Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 2: Preparation of methyl esters of fatty acids. International Organization for Standardization.[17]

-

Lepage, G., & Roy, C. C. (1986).[2] Direct transesterification of all classes of lipids in a one-step reaction.[1][2][9] Journal of Lipid Research, 27(1), 114–120.[2][9]

-

AOCS Official Method Ce 2-66 . (Reapproved 2017).[17][18] Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[10][11]

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology (Vol. 2, pp. 69-111). Oily Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct transesterification of all classes of lipids in a one-step reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. cfs.gov.hk [cfs.gov.hk]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. chinaoils.cn [chinaoils.cn]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. library.aocs.org [library.aocs.org]

- 12. normy.normoff.gov.sk [normy.normoff.gov.sk]

- 13. Improved recovery of fatty acid through direct transesterification without prior extraction or purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standard NF EN ISO 12966-2 [boutique.afnor.org]

- 16. Preparation of Methyl Esters of Fatty Acids [library.aocs.org]

- 17. e-standart [e-standart.gov.az]

- 18. internationaloliveoil.org [internationaloliveoil.org]

Application Notes & Protocols for the Analysis of Methyl Nonadecenoate by High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl Nonadecenoate. Primarily utilized as an internal standard in the quantification of fatty acid methyl esters (FAMEs), accurate and reproducible analysis of Methyl Nonadecenoate is critical for ensuring data integrity across various research and industrial applications, including biodiesel quality control and lipidomic studies. This document provides an in-depth exploration of the underlying chromatographic principles, a meticulously validated analytical protocol, and practical insights into sample preparation and method validation. The methodologies presented herein are designed to be directly implemented by researchers, scientists, and drug development professionals, ensuring a high degree of scientific rigor and trustworthiness.

Introduction: The Chromatographic Significance of Methyl Nonadecenoate

Methyl Nonadecenoate (C20H38O2), the methyl ester of nonadecenoic acid, is a long-chain monounsaturated fatty acid methyl ester. While not a common dietary fatty acid, its structural properties and stability make it an excellent internal standard for the chromatographic analysis of other FAMEs.[1] The primary rationale for employing an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of quantitative analysis.

High-Performance Liquid Chromatography (HPLC) offers distinct advantages for the analysis of FAMEs, including Methyl Nonadecenoate. Unlike Gas Chromatography (GC), HPLC operates at ambient or near-ambient temperatures, which mitigates the risk of thermal degradation or isomerization of unsaturated fatty acids.[2][3] Furthermore, HPLC is readily adaptable for preparative scale separations, allowing for the isolation of specific FAMEs for further characterization.[2] This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which separates analytes based on their hydrophobicity.

Physicochemical Properties of Methyl Nonadecenoate

A fundamental understanding of the analyte's properties is crucial for effective method development.

| Property | Value | Source |

| Molecular Formula | C20H40O2 | [4][5] |

| Molecular Weight | 312.53 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 37-41 °C | [6] |